molecular formula C10H13ClN6O6S B1252873 [5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate

[5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate

Cat. No.: B1252873
M. Wt: 380.77 g/mol
InChI Key: JHUGCRSKMUFKHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dealanylascamycin is typically isolated from the fermentation broth of Streptomyces sp. The fermentation process involves culturing the bacterium in an organic medium at 27°C. The fermentation broth is then filtered, and the mycelium is extracted with acetone. The extract is combined with the culture filtrate and passed through a column of Dowex 50WX8 (H), which is eluted with 0.5 N NH₄OH . The antibiotics are purified through a series of chromatographies on charcoal, Diaion HP-10, Sephadex LH-20, and Avicel cellulose . The final products are separated by cellulose chromatography and further purified by silicic acid chromatography .

Industrial Production Methods

Industrial production of dealanylascamycin follows similar fermentation and purification processes but on a larger scale. The optimization of fermentation conditions, such as nutrient composition, pH, and temperature, is crucial for maximizing yield. Advanced chromatographic techniques and automated systems are employed to ensure high purity and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

Dealanylascamycin undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the 5′-O-sulfonamide moiety and the adenosine nucleoside structure allows it to participate in these reactions under specific conditions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted sulfonamide compounds .

Scientific Research Applications

Dealanylascamycin has a wide range of scientific research applications:

Mechanism of Action

Dealanylascamycin exerts its effects by inhibiting protein synthesis in bacteria. It targets the bacterial ribosome, interfering with the translation process and preventing the synthesis of essential proteins. This leads to the inhibition of bacterial growth and ultimately cell death . The compound’s unique 5′-O-sulfonamide moiety plays a crucial role in its binding to the ribosome and its antibacterial activity .

Comparison with Similar Compounds

Dealanylascamycin is similar to other nucleoside antibiotics, such as ascamycin and blasticidin S. it is unique due to its broad-spectrum activity and the presence of the 5′-O-sulfonamide moiety . Other similar compounds include:

Dealanylascamycin’s broad-spectrum activity and unique structural features make it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

[5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN6O6S/c11-10-15-7(12)4-8(16-10)17(2-14-4)9-6(19)5(18)3(23-9)1-22-24(13,20)21/h2-3,5-6,9,18-19H,1H2,(H2,12,15,16)(H2,13,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUGCRSKMUFKHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COS(=O)(=O)N)O)O)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN6O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate
Reactant of Route 2
[5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate
Reactant of Route 3
Reactant of Route 3
[5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate
Reactant of Route 4
[5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate
Reactant of Route 5
[5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate
Reactant of Route 6
[5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.